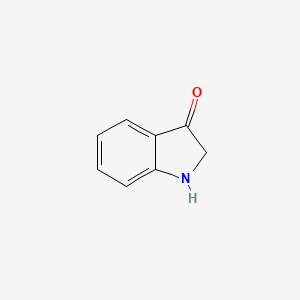

3-Indolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDJALZRPAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186294 | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-61-5 | |

| Record name | 1,2-Dihydro-3H-indol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Functionalization of the 3-Indolinone Scaffold

Abstract

The 3-indolinone core, a prominent nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance.[1] This guide provides an in-depth exploration of the primary synthetic strategies for constructing the 3-indolinone backbone and the subsequent methodologies for its targeted functionalization. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and discuss the strategic considerations that guide the development of novel 3-indolinone derivatives for drug discovery and beyond.

Introduction: The Significance of the 3-Indolinone Core

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmacologically active agents.[2] Among these, the indolinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and ability to interact with a diverse range of biological targets.[3][4] Specifically, the 3-indolinone (or indolin-3-one) isomer is a key component in numerous bioactive alkaloids and is a critical pharmacophore in many approved drugs and clinical candidates, particularly in oncology.[5][6] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites. A notable application is in the design of kinase inhibitors, where the indolinone core often serves as an ATP-competitive scaffold.[4]

This guide will systematically cover the construction and elaboration of this vital chemical entity, providing researchers with the foundational knowledge and practical tools required for its effective utilization.

Core Synthesis Strategies: Building the 3-Indolinone Backbone

The construction of the 3-indolinone ring system can be achieved through several strategic bond formations, primarily involving intramolecular cyclization reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular Cyclization of Amino Acetophenone Derivatives

One of the most reliable strategies involves the intramolecular cyclization of appropriately substituted amino acetophenone derivatives.[7] This approach builds the core by forming the N1-C2 bond in the final ring-closing step. The reaction can be facilitated under various conditions, often requiring acid or base mediation to promote the cyclization.

A modern variation of this approach involves the oxidative cyclization of 2-aminophenyl-1,3-diones. For instance, the use of ceric ammonium nitrate (CAN) in combination with TEMPO has been reported to efficiently construct 2-hydroxy-indolinones, which are valuable precursors to the 3-indolinone scaffold.[7]

Oxidation of Indole Precursors

The direct oxidation of substituted indoles represents another major pathway to 2-hydroxy-indolin-3-ones, which can be considered tautomers or close precursors of the 3-indolinone core.[7] This transformation dearomatizes the indole ring to generate the desired ketone functionality at the C3 position. A variety of oxidizing agents have been successfully employed for this purpose, including:

-

Dimethyldioxirane (DMDO)

-

Palladium catalysts with hydrogen peroxide (e.g., Pd(acac)₂/H₂O₂)[7]

The causality behind this strategy lies in the electron-rich nature of the indole C2-C3 double bond, making it susceptible to electrophilic attack by an oxidant, leading to the formation of an intermediate epoxide which then rearranges to the 3-indolinone.

Modern Catalytic and Domino Approaches

Recent advances have focused on developing more efficient and atom-economical methods. These include domino reactions where multiple bond-forming events occur in a single pot. For example, a domino synthesis of 3-indolylquinones was achieved through a direct oxidative C-C coupling of hydroquinones with indoles using a heterogeneous catalyst system of Ag₂O and Fe₃O₄/PVP-PWA.[8] While not directly forming the parent 3-indolinone, this highlights the power of catalytic methods to build complex derivatives.

Furthermore, novel [3+2] annulation reactions, such as the reaction between arynes and methyl indole-2-carboxylates, have been developed to synthesize unique fused indole-indolone scaffolds under mild conditions, showcasing the expanding toolkit available to chemists.[2]

Data Presentation: Comparison of Core Synthetic Strategies

| Synthetic Strategy | Key Precursors | Common Reagents/Catalysts | Advantages | Key Reference(s) |

| Intramolecular Cyclization | Amino acetophenone derivatives | Citric acid, DMF/water | Reliable, good control over substitution | [9] |

| Indole Oxidation | Substituted indoles | DMDO, Pd(acac)₂/H₂O₂ | Direct, utilizes readily available indoles | [7] |

| Cascade Cyclization | 2-Aryl indoles with nucleophiles | Halogenating agents (e.g., NBS) | High efficiency, builds fused systems | [1] |

| Rhodium-Catalyzed Spirocyclization | Indole ketones, nitroolefins | [RhCp*Cl₂]₂, AgSbF₆ | Access to complex C2-quaternary centers | [10] |

Strategic Functionalization of the 3-Indolinone Core

Once the 3-indolinone scaffold is synthesized, its true potential is unlocked through targeted functionalization. The key reactive sites are the nitrogen atom (N1), the methylene carbon adjacent to the carbonyl (C2), and the aromatic ring (C4-C7).

Caption: Key sites for the functionalization of the 3-indolinone scaffold.

N1-Functionalization: Modulating Properties

The nitrogen atom of the indolinone core is a key site for modification. N-alkylation or N-arylation can significantly impact the molecule's steric and electronic properties, solubility, and metabolic stability.

-

N-Alkylation: This is commonly achieved by treating the N-H indolinone with a base (e.g., NaH, K₂CO₃) to form the corresponding anion, followed by reaction with an alkyl halide. More modern and greener approaches utilize iridium-catalyzed reactions with alcohols in water.[11] The choice of a strong, non-nucleophilic base is critical to prevent competing O-alkylation of the enolate. Phase-transfer catalysis has also been shown to be effective for selective monoalkylation at the nitrogen atom.[12]

-

N-Acylation: Activation of the indolinone ring can be achieved through N-acetylation using reagents like acetic anhydride. This is often a key step in preparing the scaffold for subsequent C-C bond-forming reactions at the C2 position.[13]

C2-Functionalization: Building Complexity

The C2 position is a nucleophilic center (via its enolate) that allows for the introduction of a wide variety of substituents, which is crucial for exploring structure-activity relationships (SAR).

-

Aldol and Knoevenagel Condensations: The active methylene group at C2 can readily participate in condensation reactions with aldehydes and ketones. This is a cornerstone reaction in the synthesis of many kinase inhibitors, such as Sunitinib and Nintedanib, where an exocyclic double bond is formed.[13] These reactions are typically base-catalyzed, with piperidine being a common choice.

-

C2-Alkylation and Arylation: Direct alkylation at the C2 position can be achieved by forming the enolate with a strong base (e.g., LDA) followed by quenching with an electrophile.

-

Spirocyclization: The C2 position is pivotal for the construction of C2-quaternary or spirocyclic indolinones, which are prevalent in natural products and possess significant biological activity.[6] Rhodium-catalyzed C-H activation and [3+2] spirocyclization reactions have been developed to efficiently produce these complex motifs.[10]

Caption: General workflow for 3-indolinone synthesis and functionalization.

Detailed Experimental Protocols

To ensure this guide is of practical value, two representative protocols are detailed below. These protocols are based on established literature procedures and serve as a self-validating system for researchers.

Protocol 1: Synthesis of a Substituted Indolinone via Intramolecular Cyclization

This protocol is adapted from a method for synthesizing precursors to the kinase inhibitor Nintedanib.[13]

-

Reaction: Hydrogenation of 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester to form methyl 6-methoxycarbonyl-2,3-dihydro-3-oxo-1H-indole-5-acetate.

-

Materials:

-

4-Methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester (1.0 eq)

-

Palladium on charcoal (10% w/w)

-

Acetic Acid (as solvent)

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the starting nitro-ester (e.g., 38.7 g, 153 mmol) in acetic acid (800 mL) in a suitable hydrogenation vessel.

-

Add 10% Palladium on charcoal (5.0 g) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for approximately 2.5 hours, monitoring for hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional acetic acid.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the cyclized indolinone product. Triturate the residue with a non-polar solvent like toluene, filter the solid, and dry under vacuum to yield the pure product.[13]

-

Protocol 2: C2-Functionalization via Knoevenagel-type Condensation

This protocol describes the key C-C bond-forming step for creating the exocyclic double bond common in many kinase inhibitors.[13]

-

Reaction: One-pot N-acetylation and condensation of an indolinone with an ortho-ester.

-

Materials:

-

Substituted 3-indolinone (1.0 eq)

-

Aryl ortho-ester (e.g., (EtO)₃CPh) (1.0-1.2 eq)

-

Acetic anhydride (as reagent and solvent)

-

Amine side chain (e.g., R³NH₂)

-

Piperidine (catalyst)

-

DMF (solvent for final step)

-

-

Procedure:

-

Combine the indolinone and the aryl ortho-ester in acetic anhydride.

-

Heat the mixture to 120-130 °C. The acetic anhydride serves as both the N-acetylating agent and the solvent. The reaction progress can be monitored by TLC or LC-MS.

-

Once the condensation intermediate is formed, cool the reaction and remove the excess acetic anhydride under reduced pressure.

-

Dissolve the crude intermediate in a suitable solvent like DMF.

-

Add the desired amino side chain (R³NH₂) and heat the mixture to 80-100 °C.

-

After the addition-elimination is complete, cool the reaction to room temperature and add a catalytic amount of piperidine to facilitate the in-situ cleavage of the N-acetyl group.

-

The final product can be isolated by precipitation (e.g., by adding water or an anti-solvent) and purified by filtration or chromatography. The Z-conformation of the double bond is typically locked due to an intramolecular hydrogen bond.[13]

-

Conclusion and Future Outlook

The 3-indolinone scaffold remains a highly valuable and versatile core in modern chemistry. Classical synthetic methods based on intramolecular cyclizations and indole oxidations continue to be workhorse reactions. Simultaneously, the field is advancing rapidly through the development of novel catalytic systems that enable the construction of highly complex and stereochemically rich derivatives.[6][10] The ability to strategically functionalize the N1, C2, and aromatic positions allows for the fine-tuning of physicochemical and pharmacological properties. As our understanding of disease biology deepens, the 3-indolinone scaffold is poised to be a continuing source of new therapeutic agents and advanced materials, driven by innovative and efficient synthetic methodologies.

References

-

Larock, R. C., & Yum, E. K. (1991). Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

-

Micale, N., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Pharmaceuticals, 15(9), 1088. [Link]

-

Banerjee, S., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(15), 10143-10165. [Link]

-

Mondal, S., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Beilstein Journal of Organic Chemistry, 17, 1851-1881. [Link]

-

Singh, G. S., & Singh, P. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

Reddy, K. S. K., et al. (2017). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles. The Journal of Organic Chemistry, 82(11), 5872-5881. [Link]

-

Driessens, G., et al. (2021). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 86(14), 9576-9586. [Link]

-

Sharma, R., et al. (2021). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. [Link]

-

Ghosh, A., & Ghorai, P. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 18(27), 5085-5107. [Link]

-

Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(16), 4942-4944. [Link]

-

Standley, E. A., et al. (2021). Preparation of 2-Heteroaryl-indolin-3-ones by Acid-Mediated Intramolecular Cyclization in Batch and Flow. Organic Letters, 23(15), 5961-5965. [Link]

-

Wang, Y., et al. (2022). Construction of C2-Quaternary-indol-3-ones via RhIII-Catalyzed [3+2] Spirocyclization from Indole Ketones and Nitroolefins. The Journal of Organic Chemistry, 87(9), 6093-6104. [Link]

-

Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(8), 5603-5616. [Link]

-

Esteves, A. P., et al. (2016). Synthesis of C2 functionalized indoles via A3 coupling. ResearchGate. [Link]

-

Antonella, P., et al. (2012). Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chemical Society Reviews, 41(21), 7129-7143. [Link]

-

Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4528-4531. [Link]

-

Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]

-

Yilmaz, I., et al. (2020). The 3‐hydroxyisoindolinone molecules synthetic methods. ResearchGate. [Link]

-

Various Authors. (2023). Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate. [Link]

- Williams, R. H., & Sarr, R. D. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.

-

Deb, M. L., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 19. [Link]

-

Chen, Y., et al. (2014). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. Molecules, 19(12), 20469-20484. [Link]

-

Guchhait, S. K., et al. (2020). Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp2-H) Functionalization and Metal-Free Domino Approach. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Examples of bioactive molecules containing indole in core structure. ResearchGate. [Link]

-

Liu, Z., et al. (2022). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 27(19), 6524. [Link]

-

Caldana, F., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 19(16), 3647-3651. [Link]

-

Webb, J. R., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(30), 11818-11823. [Link]

-

Glushkov, V. A., & Shklyaev, Y. V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

-

Liu, Z., & Söderberg, B. C. (2023). Intramolecular Cyclization. MDPI Encyclopedia. [Link]

-

El-Sayed, N. N. E., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 2-20. [Link]

-

Various Authors. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]

-

Various Authors. (2023). Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. ResearchGate. [Link]

-

Knochel, P., & Cahiez, G. (1995). Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction. Tetrahedron Letters, 36(45), 8213-8216. [Link]

Sources

- 1. An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C-C Coupling of Hydroquinones and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Novel 3-substituted indolin-2-one synthesis methods

An In-depth Technical Guide to the Synthesis of Novel 3-Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and pharmacologically active compounds. The strategic functionalization at the C3 position, in particular, has given rise to a plethora of potent therapeutic agents, most notably kinase inhibitors for cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of both classical and contemporary synthetic methodologies for accessing 3-substituted indolin-2-ones. It is designed for researchers and drug development professionals, offering not just procedural details but also the underlying mechanistic principles and strategic considerations that govern modern organic synthesis. We will explore foundational strategies such as Knoevenagel condensations and Mannich reactions before delving into advanced catalytic systems, including transition-metal-catalyzed C-H functionalization, asymmetric organocatalysis, and innovative photoredox catalysis, which offer unparalleled efficiency, selectivity, and sustainability.

The Enduring Significance of the 3-Substituted Indolin-2-one Core

The indolin-2-one core structure is a cornerstone in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities (at the N1-H and C2=O) allow it to effectively mimic the hinge-binding motif of ATP in various protein kinases.[4][5] This has led to the development of numerous successful drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The substituent at the C3 position is a critical determinant of a compound's biological activity and selectivity.[4][5][6] By modifying the group at this position, chemists can fine-tune a molecule's interaction with the target protein, modulate its physicochemical properties, and optimize its pharmacokinetic profile. The development of novel, efficient, and stereoselective methods to introduce diverse substituents at this position is therefore a paramount objective in modern drug discovery.

Foundational Synthetic Strategies

While modern catalytic methods have expanded the synthetic toolkit, classical reactions remain relevant for their simplicity and scalability in certain contexts.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for synthesizing 3-alkylidene and 3-arylidene indolin-2-ones. The reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the oxindole with an aldehyde or ketone, typically followed by dehydration.

Mechanism & Rationale: A base (e.g., piperidine, Et₃N) deprotonates the C3 position of the indolin-2-one to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. The resulting aldol adduct readily undergoes elimination of water to yield the thermodynamically stable α,β-unsaturated product. The choice of base and solvent is crucial; weaker bases are often sufficient and can prevent side reactions.

Caption: Knoevenagel condensation of indolin-2-one with an aldehyde.

Representative Protocol: Synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one [7]

-

To a solution of indolin-2-one (0.006 mol) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (0.0072 mol) in 10 mL of DMF, add piperidine (0.0012 mol).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 3-substituted indolin-2-one.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the C3 position. It involves an amine (primary or secondary), formaldehyde (or another non-enolizable aldehyde), and the C3-acidic proton of the indolin-2-one.[8][9]

Mechanism & Rationale: The reaction proceeds via the initial formation of an Eschenmoser-type salt (iminium ion) from the amine and formaldehyde. The indolin-2-one, acting as the nucleophile, attacks the iminium ion to form the C-C bond, yielding the 3-(aminomethyl)indolin-2-one product. This method is highly valuable for creating derivatives with basic side chains, which can be crucial for modulating solubility and pharmacokinetic properties.[9][10]

Representative Protocol: Synthesis of 1-((2,4-diamino-6-phenyl-1,3,5-triazin-1-yl)methyl)isatin [8]

-

Dissolve isatin (0.004 mol) in 10 mL of absolute ethanol in a round-bottom flask.

-

Add paraformaldehyde (0.004 mol) and 2,4-diamino-6-phenyl-1,3,5-triazine (0.004 mol).

-

Reflux the mixture for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the Mannich base.

Advanced Catalytic Methodologies

Modern synthetic chemistry has pivoted towards catalytic methods that offer higher efficiency, selectivity, and access to complex molecular architectures, particularly those with chiral centers.

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forming C-C and C-X bonds, avoiding the need for pre-functionalized substrates. For indolin-2-ones, this typically involves the direct coupling of the C3-H bond with various partners.

Core Principle: A transition metal catalyst (e.g., Pd, Cu, Rh, Fe) facilitates the cleavage of the C3-H bond and subsequent coupling with a reaction partner (e.g., aryl halide, alkene, alkyne).[11] These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism, where two C-H bonds are coupled with the aid of an oxidant.

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Example: Copper-Catalyzed C-H, Ar-H Coupling to 3,3-Disubstituted Oxindoles [11] This method achieves an intramolecular dehydrogenative coupling to form a quaternary center at the C3 position.

Representative Protocol: [11]

-

To a vial, add the N-aryl-N-alkylamide precursor (0.2 mmol) and Cu(OAc)₂·H₂O (0.01 mmol, 5 mol%).

-

Add mesitylene (1.0 mL) as the solvent.

-

Seal the vial and place it in a preheated oil bath at 140 °C. The reaction is run under an atmosphere of air (O₂ as the terminal oxidant).

-

Stir the reaction for the time indicated by optimization studies (e.g., 16-24 h).

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 3,3-disubstituted oxindole.

Asymmetric Organocatalysis

The construction of a chiral center at the C3 position is of immense interest for developing enantiomerically pure drug candidates. Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a premier tool for this purpose.[12]

Mechanism & Rationale: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, activate the substrates through the formation of transient, covalent (e.g., iminium ion) or non-covalent (e.g., hydrogen bonding) intermediates.[12][13] This creates a chiral environment that directs the nucleophilic attack of the indolin-2-one enolate to one face of the electrophile, resulting in high enantioselectivity.

Key Reactions:

-

Michael Addition: The conjugate addition of indolin-2-ones to α,β-unsaturated aldehydes or ketones is a common strategy.[14]

-

Aldol Reaction: Asymmetric aldol reactions provide access to 3-hydroxyalkyl-substituted indolin-2-ones with two adjacent stereocenters.

-

α-Amination/Sulfenylation: Electrophilic amination or sulfenylation reagents can be used to install heteroatom-containing quaternary stereocenters.[15]

Table 1: Comparison of Organocatalytic Methods for 3-Substituted Indolin-2-one Synthesis

| Reaction Type | Catalyst Example | Electrophile | Typical Yield | Typical ee | Reference |

| Michael Addition | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Up to 94% | Up to 96% | [14] |

| α-Sulfenylation | Cinchona-derived Squaramide | N-(Arylthio)succinimide | Up to 98% | Up to 99% | [15] |

| α-Amination | Hydroquinidine | Di-tert-butyl Azodicarboxylate | Excellent | High |

Photoredox Catalysis

Visible-light photoredox catalysis harnesses the energy of light to facilitate redox reactions under exceptionally mild conditions. This approach enables the generation of radical intermediates that can participate in novel bond-forming events.

Mechanism & Rationale: A photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. In the context of indolin-2-one synthesis, this can be used to generate radicals that add to the oxindole core or to facilitate challenging steps in a catalytic cycle, such as reductive elimination in dual catalysis systems.

Example: Nickel/Photoredox Dual Catalysis for Indoline Synthesis [16][17] This method achieves the annulation of 2-iodoanilides with alkenes to form 3-substituted indolines (the reduced form of indolin-2-ones, which can often be oxidized to the target scaffold).

Workflow Rationale:

-

A Ni(0) complex undergoes oxidative addition into the aryl iodide bond of the anilide.

-

The resulting Ni(II) complex coordinates to the alkene.

-

Migratory insertion of the alkene forms a five-membered nickelacycle.

-

This is where photoredox catalysis becomes critical. The C(sp³)-N reductive elimination from Ni(II) is often slow and disfavored. The photocatalyst oxidizes the Ni(II) intermediate to a more reactive Ni(III) species.

-

This Ni(III) complex readily undergoes C-N reductive elimination to form the indoline product and a Ni(I) species.

-

The photocatalyst, now in its reduced state, reduces the Ni(I) back to Ni(0), closing both catalytic cycles.

Caption: A generalized experimental workflow for photoredox catalysis.

Conclusion and Future Outlook

The synthesis of 3-substituted indolin-2-ones has evolved dramatically from classical condensation reactions to highly sophisticated catalytic methodologies. The current state-of-the-art emphasizes efficiency, selectivity (chemo-, regio-, and stereo-), and sustainability. C-H functionalization offers an elegant, atom-economical route to novel analogues, while asymmetric organocatalysis provides unparalleled access to enantiomerically pure compounds, a critical requirement in modern drug development. Looking forward, the continued development of photoredox and electrochemical methods promises to unlock new reaction pathways under even milder and more environmentally benign conditions. The integration of flow chemistry and machine learning for reaction optimization will further accelerate the discovery of novel 3-substituted indolin-2-one derivatives, fueling the pipeline of next-generation therapeutics.

References

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

-

American Chemical Society. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

-

Xu, C., et al. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]

-

Doye, A., et al. (2010). First C−H Activation Route to Oxindoles using Copper Catalysis. Organic Letters. [Link]

-

Kim, H.J., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Semantic Scholar. [Link]

- Unknown Author. (n.d.). C–H functionalization of indoles and oxindoles through CDC reactions. Google.

-

Unknown Author. (2025). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. ResearchGate. [Link]

-

Wang, J., et al. (2023). Merging C-H Bond Activation, Alkyne Insertion, and Rearrangements by Rh(III)-Catalysis: Oxindole Synthesis from Nitroarenes and Alkynes. PubMed. [Link]

-

Bentham Science Publishers. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

-

Wang, X., et al. (n.d.). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. PubMed Central. [Link]

-

Zuo, Z., et al. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. PubMed Central. [Link]

-

Gu, K., et al. (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

-

Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. PubMed. [Link]

-

Al-Joboury, S.N., & Al-Iraqi, E.H. (2014). Synthesis and Reduction of Some Mannich bases for Substituted Indol-2,3-dione. ResearchGate. [Link]

-

Xu, C., et al. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Ingenta Connect. [Link]

-

Qin, H.L., et al. (2013). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central. [Link]

-

Zuo, Z., et al. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

-

Dalpozzo, R., et al. (2012). Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chemical Society Reviews. [Link]

-

Wang, L., et al. (2019). Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter. PubMed. [Link]

-

Han, B., et al. (2011). Organocatalytic Asymmetric Michael Addition of 1-Acetylindolin-3-ones to α,β-Unsaturated Aldehydes: Synthesis of 2-Substituted Indolin-3-ones. The Journal of Organic Chemistry. [Link]

-

Unknown Author. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]

-

Yarlagadda, S., et al. (2016). Organocatalytic Enantioselective Amination of 2‑Substituted Indolin- 3-ones: A Strategy for the Synthesis of Chiral α‑Hydra. ElectronicsAndBooks. [Link]

-

Unknown Author. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]

Sources

- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kin...: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oarjbp.com [oarjbp.com]

- 10. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Renaissance of the 3-Indolinone Scaffold: From Synthetic Novelty to Targeted Therapeutics

Executive Summary

While the indolin-2-one (oxindole) scaffold has long dominated medicinal chemistry—yielding approved drugs like Sunitinib—its structural isomer, 3-indolinone (1,2-dihydro-3H-indol-3-one) , also known as pseudoindoxyl, represents a distinct and under-explored chemical space. This guide dissects the pharmacological potential of novel 3-indolinone derivatives, moving beyond the ubiquitous oxindole to explore how the unique electronic distribution and 2-position reactivity of the 3-indolinone core drive specific biological activities, particularly in oncology and antimicrobial resistance.

Part 1: Chemical Space & Structural Diversity

The Core Distinction

To ensure scientific integrity, we must first distinguish the target scaffold.

-

Indolin-2-one (Oxindole): Carbonyl at C2. Nucleophilic C3. (e.g., Sunitinib).[1][2][3][4]

-

3-Indolinone (Pseudoindoxyl): Carbonyl at C3. Nucleophilic C2.

-

Key Reactivity: The C2 position in 3-indolinone is highly reactive toward aldol-type condensations, allowing for the rapid generation of 2-benzylidene-3-indolinones (nitrogen analogues of aurones).

-

Privileged Sub-Scaffolds

Recent SAR (Structure-Activity Relationship) campaigns have identified two primary classes of bioactive 3-indolinones:

| Sub-Scaffold Class | Structural Feature | Primary Biological Target | Key SAR Insight |

| 2-Benzylidene-3-indolinones | Exocyclic double bond at C2 (Aurone-like) | Tubulin Polymerization | Planarity mimics Combretastatin A-4; substitution on the benzylidene ring drives potency. |

| Spiro-pseudoindoxyls | Quaternary center at C2 | MDM2-p53 Interaction | Rigid spiro-fusion locks the molecule in a conformation that mimics the Trp23 residue of p53. |

| N-Substituted Derivatives | Alkyl/Aryl groups at N1 | Kinase Inhibition (c-Src) | N-substitution modulates lipophilicity and ATP-pocket occupancy. |

Part 2: Pharmacological Profiles

Anticancer Activity: The Tubulin Targeting Mechanism

The most potent application of 2-benzylidene-3-indolinones lies in their ability to disrupt microtubule dynamics. Unlike taxanes (stabilizers), these derivatives often act as destabilizers , binding to the colchicine site of tubulin.

-

Mechanism: The planar 2-benzylidene motif intercalates between the

and -

Efficacy: Analogues with methoxy-substitutions (mimicking podophyllotoxin) have shown IC

values in the low nanomolar range against MCF-7 (breast) and HCT-116 (colon) cancer lines. -

Causality: The presence of the nitrogen atom (NH) in the 3-indolinone ring, as opposed to oxygen in aurones, introduces a hydrogen bond donor that can interact with Glu183 in

-tubulin, enhancing binding affinity.

Antimicrobial & Antiviral Potential

Novel 3-indolinones have emerged as candidates for tackling multidrug-resistant (MDR) pathogens.

-

Target: Bacterial DNA Gyrase (ATPase domain).

-

Selectivity: 2,2-disubstituted derivatives have shown specificity for bacterial gyrase over human topoisomerase II, reducing genotoxicity risks.

Part 3: Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism where 3-indolinone derivatives induce apoptosis: primarily via Tubulin destabilization (cytosolic) and MDM2 inhibition (nuclear).

Caption: Dual-mechanism of action showing cytoskeletal disruption and p53 pathway restoration.

Part 4: Experimental Protocols

Synthesis of 2-Benzylidene-3-Indolinones (Aldol-Condensation)

Rationale: This protocol utilizes an acid-catalyzed aldol condensation, preferred over base-catalyzed methods to prevent ring-opening of the sensitive 3-indolinone core.

Reagents:

-

1-Acetyl-3-indolinone (Precursor)

-

Substituted Benzaldehyde (1.1 eq)

-

Acetic Acid (Glacial)

-

Conc. HCl (Catalytic)

Step-by-Step Workflow:

-

Preparation: Dissolve 1-acetyl-3-indolinone (1.0 mmol) and the appropriate benzaldehyde (1.1 mmol) in glacial acetic acid (5 mL).

-

Catalysis: Add 3–5 drops of concentrated HCl. The solution should darken, indicating intermediate formation.

-

Reflux: Heat the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Checkpoint: Look for the disappearance of the ketone spot and the appearance of a fluorescent spot (the benzylidene product).

-

-

Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

-

Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.

-

Deacetylation (Optional): If the free NH is required for H-bonding, reflux the product in ethanolic HCl (10%) for 1 hour to remove the N-acetyl group.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the standard first-pass screen for anticancer agents.

Protocol:

-

Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add the 3-indolinone derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include DMSO control (<0.5%). -

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm. Calculate IC

using non-linear regression (GraphPad Prism).

Part 5: Synthesis Workflow Visualization

Caption: Divergent synthesis strategy accessing both planar (benzylidene) and rigid (spiro) scaffolds.

References

-

Structural Diversity of Indolinones

-

Anticancer Mechanisms (Spiro-derivatives)

-

Aurone Analogues (2-Benzylidene-3-indolinones)

-

Kinase Inhibition Context

- Title: Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors.

- Source: Journal of Medicinal Chemistry (2009).

-

URL:[Link]

Sources

- 1. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US20100311985A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Guide: Preparative Synthesis of N-Acetyl-3-Indolinones

Executive Summary: The Indoxyl Scaffold Challenge

N-acetyl-3-indolinone (1-acetylindolin-3-one) represents a critical pharmacophore in the development of antiviral agents, anticancer therapeutics, and as a stable precursor for complex alkaloid synthesis. Unlike its oxidized congener isatin (2,3-indolinedione) or its reduced form indoline, the 3-indolinone core (indoxyl) is inherently unstable. In its unprotected form, it rapidly undergoes oxidative dimerization to yield indigo dyes or polymerizes under basic conditions.

This guide details the preparative strategies to access the N-acetyl-protected 3-indolinone , a modification that stabilizes the core by suppressing the enaminone character of the enol tautomer. We prioritize two pathways: the Reductive Acetylation of Isatin (high reliability) and the Benzylic Oxidation of N-Acetylindoline (direct functionalization).

Strategic Landscape: Retrosynthetic Analysis

The synthesis of N-acetyl-3-indolinone is governed by the need to trap the transient indoxyl species before dimerization occurs.

The Stability Paradox & Tautomeric Control

The target molecule exists in a dynamic equilibrium between the keto (3-indolinone) and enol (3-hydroxyindole) forms. The N-acetyl group is essential not just for protection, but for electronic deactivation. By withdrawing electron density from the nitrogen lone pair, the N-acetyl group destabilizes the enol form, thereby locking the molecule predominantly in the keto state and preventing the intermolecular nucleophilic attacks that lead to indigo formation.

Pathway Visualization

The following diagram outlines the logical flow of the two primary synthetic methodologies.

Figure 1: Strategic retrosynthesis showing the 'Trap-and-Hydrolyze' route (top) vs. the 'Direct Oxidation' route (bottom).[1][2]

Method A: Reductive Acetylation of Isatin (The "Trap-and-Hydrolyze" Protocol)

This is the industry-standard "Gold Method" for preparative reliability. It circumvents the instability of free indoxyl by trapping it immediately as the enol acetate.

Mechanism of Action

-

Reduction: Zinc dust reduces the C3 carbonyl of isatin to the alcohol/enol.

-

Acetylation: Acetic anhydride (

) immediately acetylates both the N-position and the C3-hydroxyl (enol oxygen). -

Differentiation: The resulting 1-acetyl-3-acetoxyindole contains two carbonyls: an amide (stable) and an enol ester (labile).

-

Hydrolysis: Mild acidic or basic hydrolysis selectively cleaves the ester, liberating the enol which tautomerizes to the N-acetyl-3-indolinone.

Detailed Protocol

Reagents:

-

Isatin (1.0 eq)

-

Zinc Dust (3.0 eq)

-

Acetic Anhydride (solvent/reagent, ~10 vol)

-

Sodium Acetate (0.1 eq, catalyst)

-

Hydrolysis Solution: 5%

in Ethanol or saturated

Workflow:

-

Activation: In a round-bottom flask equipped with a reflux condenser, suspend Isatin (10 g) and anhydrous Sodium Acetate (0.5 g) in Acetic Anhydride (100 mL).

-

Reduction: Heat the mixture to 80°C. Add Zinc dust (13 g) in small portions over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Once addition is complete, reflux the mixture for 2 hours. The deep orange color of isatin should fade to a pale yellow/fluorescent solution.

-

Isolation of Intermediate: Filter the hot solution to remove excess Zinc. Pour the filtrate into ice-water (500 mL). The 1-acetyl-3-acetoxyindole will precipitate as a white/pale solid. Filter and dry.[3]

-

Checkpoint: Verify intermediate via NMR (

: Singlet at ~2.3 ppm for O-Ac and ~2.6 ppm for N-Ac).

-

-

Selective Hydrolysis: Dissolve the intermediate in Ethanol (50 mL). Add 5% aqueous

(10 mL) and stir at room temperature for 4 hours.-

Note: Avoid strong base (NaOH), as it may cleave the N-acetyl group, leading to polymerization.

-

-

Final Purification: Concentrate the ethanol in vacuo. Extract the residue with Dichloromethane (DCM).[2][4] Wash with brine, dry over

, and concentrate. Recrystallize from Benzene/Hexane or Ethanol.

Data Summary:

| Parameter | Specification |

| Yield (Overall) | 65 - 75% |

| Intermediate MP | 126 - 128°C (1-acetyl-3-acetoxyindole) |

| Target MP | 138 - 141°C (N-acetyl-3-indolinone) |

| Critical Impurity | Indigo (Blue solid) - indicates N-deprotection. |

Method B: Benzylic Oxidation of N-Acetylindoline

This method is more atom-economical if N-acetylindoline is available, but it requires careful control of oxidation potential to avoid over-oxidation to isatin.

Mechanism of Action

Direct C-H activation at the benzylic C3 position using Chromium(VI) or radical oxidants. The N-acetyl group deactivates the ring, making the C3 position the most reactive site for radical abstraction.

Detailed Protocol (Chromium-Free Alternative)

While Jones Reagent (

Reagents:

-

N-Acetylindoline (1.0 eq)

-

tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 eq)

-

Molecular Iodine (

, 0.1 eq) or -

Solvent: Acetonitrile or Water/Surfactant.

Workflow:

-

Setup: Dissolve N-acetylindoline (1.61 g, 10 mmol) in Acetonitrile (20 mL).

-

Addition: Add

(254 mg, 1 mmol) followed by TBHP (3.0 eq) dropwise. -

Reaction: Stir at 50°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Observation: Starting material (

~0.6) converts to ketone (

-

-

Quench: Add saturated

(sodium thiosulfate) to quench excess peroxide and iodine. -

Extraction: Extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography.

Comparison of Oxidants:

| Oxidant System | Yield | Pros | Cons |

| CrO3 / AcOH | 60% | Reliable, classic. | Toxic Cr(VI) waste; difficult workup. |

| TBHP / I2 | 72% | Metal-free, mild. | Requires peroxide handling precautions. |

| DDQ / Water | 55% | Selective. | Expensive reagent; difficult purification. |

Critical Control Points: Tautomerism & Stability[5]

Understanding the physical organic chemistry of the product is vital for storage and formulation.

Keto-Enol Equilibrium

N-acetyl-3-indolinone exists primarily in the keto form in solid state and non-polar solvents (

Figure 2: Tautomeric equilibrium and the pathway to degradation.

Storage Guidelines

-

Atmosphere: Store under Argon/Nitrogen.

-

Temperature: 2-8°C.

-

Solvents: Avoid DMSO for long-term storage (can act as an oxidant).

References

-

Naidenov, V. E., et al. (2014). "Preparative synthesis of N-acetyl-3-indolinones." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

-

Mishra, P., et al. (2021).[2][4] "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds." Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 8(4), 1089-1098.[2][4]

-

Ying, W.-W., et al. (2018).[5] "Metal-Free Synthesis of Isatins via Oxidative Amido Cyclization." Synlett, 29, 215-218.[5]

-

Ilangovan, A., & Satish, G. (2014).[5] "Synthesis of Isatins via Copper-Catalyzed C-H Oxidation." The Journal of Organic Chemistry, 79, 4984-4991.[5]

-

Surendra Babu, N. (2013).[6] "Solvent effects on the relative stability for tautomerism." Journal of Computational Methods in Molecular Design, 3(3), 19-25.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Isatin synthesis [organic-chemistry.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Technical Guide: Asymmetric Synthesis of Chiral Indolin-3-one Derivatives

This guide details the asymmetric synthesis of chiral indolin-3-one derivatives, focusing on the construction of the C2-quaternary stereocenter—a critical motif in bioactive alkaloids and pharmaceutical candidates.

Executive Summary & Strategic Importance

The indolin-3-one scaffold (pseudoindoxyl) is a privileged pharmacophore found in alkaloids such as austamide, brevianamide, and isatisine A. Its oxidized derivative, the 2,2-disubstituted indolin-3-one, represents a challenging synthetic target due to the steric hindrance inherent in constructing a quaternary carbon center adjacent to a carbonyl and a nitrogen atom.

For drug development professionals, the value lies in the 3D-structural complexity these cores provide. Unlike flat aromatic systems, chiral indolin-3-ones offer defined vectors for ligand-protein interactions. This guide prioritizes two dominant methodologies: Chiral Phosphoric Acid (CPA) Organocatalysis and Transition Metal-Catalyzed Annulation , selected for their operational simplicity and high enantioselectivity (ee >90%).

Mechanistic Strategies: The C2-Quaternary Challenge

The core synthetic challenge is controlling the facial selectivity of nucleophilic attack on the C2-position of 2-substituted-3H-indol-3-ones (ketimines) or the electrophilic trapping of 3-silyloxyindoles.

Organocatalytic Activation (Dual Hydrogen Bonding)

Chiral Phosphoric Acids (CPAs) have emerged as the gold standard for activating 2-aryl-3H-indol-3-ones. The catalyst acts as a bifunctional scaffold:

-

Brønsted Acid Site: Activates the imine nitrogen (electrophile).

-

Phosphoryl Oxygen: Orients the nucleophile (e.g., indole, pyrrole) via hydrogen bonding.

Transition Metal Catalysis (Lewis Acid/Dipole Modulation)

Metal complexes (Cu, Rh) are preferred when "hard" nucleophiles or dipole-generating precursors (like diazo compounds) are used. They typically proceed via a metal-bound ylide or enolate intermediate that undergoes facial-selective trapping.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal asymmetric synthesis pathway based on substrate availability.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The key to reproducibility is the purity of the imine precursor and strict control of moisture in CPA-catalyzed reactions.

Protocol A: CPA-Catalyzed Aza-Friedel–Crafts Reaction

Target: Synthesis of 2-aryl-2-(indol-3-yl)indolin-3-ones. Mechanism: Bifunctional activation via chiral phosphoric acid (TRIP or BINOL-derived).

Materials:

-

Electrophile: 2-Phenyl-3H-indol-3-one (0.20 mmol).

-

Nucleophile: 3-Methylindole (0.24 mmol, 1.2 equiv).

-

Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

-

Solvent: Toluene (anhydrous, 2.0 mL).

-

Desiccant: 4Å Molecular Sieves (50 mg, activated).

Step-by-Step Workflow:

-

Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.

-

Charging: Add the 2-Phenyl-3H-indol-3-one (41.4 mg), 3-Methylindole (31.5 mg), (R)-TRIP (7.5 mg), and activated 4Å MS.

-

Solvation: Add anhydrous Toluene (2.0 mL) via syringe. The concentration (0.1 M) is critical for kinetics.

-

Reaction: Stir at 0 °C for 24 hours. Note: Lower temperatures enhance ee but significantly retard rate. Do not exceed 25 °C.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The imine spot (usually bright yellow/orange) should disappear.

-

Workup: Filter directly through a short pad of silica gel to remove the catalyst. Wash with EtOAc.

-

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Expected Yield: 85–95%.

-

Expected ee: 90–96% (Determine via Chiralcel OD-H column, Hexane/iPrOH 90:10).

Protocol B: Organocatalytic Michael Addition (Squaramide Catalysis)

Target: Functionalization with 1,4-naphthoquinone moieties.[1] Reference: J. Org.[2][3] Chem. 2024 (doi: 10.1021/acs.joc.4c00987).

Materials:

-

Substrate 1: 2-Hydroxy-1,4-naphthoquinone (0.45 mmol).

-

Substrate 2: Indolin-3-one derivative (0.3 mmol).[1]

-

Catalyst: Quinine-derived squaramide (20 mol%).[1]

-

Solvent: Dichloromethane (DCM, 1.0 mL).

Step-by-Step Workflow:

-

Mixing: In a reaction vial, combine the naphthoquinone and indolin-3-one.

-

Catalysis: Add the squaramide catalyst and DCM.

-

Stirring: Stir at room temperature (25 °C) under N2 atmosphere.

-

Observation: The reaction mixture often changes color due to the formation of the transient H-bonded complex.

-

Completion: Upon consumption of the indolin-3-one (TLC control), concentrate the mixture.

-

Isolation: Purify via silica gel chromatography.

Mechanistic Visualization: The CPA Catalytic Cycle

The high enantioselectivity in Protocol A arises from a specific ternary complex. The diagram below illustrates the H-bonding network that locks the facial selectivity.

Figure 2: Catalytic cycle for the Chiral Phosphoric Acid (CPA) mediated synthesis. The "Ternary Complex" is the critical stereodefining stage where the catalyst bridges both electrophile and nucleophile.

Comparative Data Analysis

The following table synthesizes performance metrics across different catalytic modes based on recent literature (2020–2025).

| Catalytic Mode | Catalyst Class | Key Substrates | Typical Yield | Typical ee | Limiting Factors |

| Aza-Friedel-Crafts | Chiral Phosphoric Acid (TRIP) | Indoles, Pyrroles | 85–98% | 90–99% | Requires electron-rich nucleophiles. |

| [4+2] Annulation | N-Heterocyclic Carbene (NHC) | Enals, Ketimines | 70–85% | 88–95% | Sensitive to moisture/air; requires base. |

| Michael Addition | Squaramide / Cinchona | Naphthoquinones | 65–88% | 80–98% | Substrate solubility can be an issue. |

| Mannich Reaction | Copper(I)-Bisoxazoline | Silyl Enol Ethers | 80–90% | 85–94% | Requires pre-functionalized nucleophiles. |

Future Outlook & Troubleshooting

Current Limitations:

-

Scalability: Many organocatalytic methods require high catalyst loadings (5–20 mol%), which is cost-prohibitive at kg-scale.

-

Solubility: The crystalline nature of indolin-3-one products often leads to precipitation during reaction, potentially trapping catalyst.

Troubleshooting Guide:

-

Low Conversion: Check the purity of the imine. 3H-indol-3-ones hydrolyze easily to 2-acyl anilines on silica. Use neutral alumina or rapid filtration.

-

Low ee: Ensure the reaction temperature is strictly controlled. A rise of 5 °C can drop ee by 10% in CPA systems. Verify molecular sieves are freshly activated.

References

-

Dolas, A. J., et al. (2025).[4] "Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives." Organic & Biomolecular Chemistry. Link

-

Yuan, X., et al. (2020).[5] "Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality." Chemical Communications.[2][6] Link

-

Fang, S., et al. (2019). "Asymmetric Synthesis of C2-Quaternary Indolin-3-ones Enabled by N-Heterocyclic Carbene Catalysis." Organic Letters. Link

-

Wang, Y., et al. (2024). "Preparation of Indolin-3-one-Containing 1,4-Naphthoquinone Derivatives via Organocatalytic Asymmetric Michael Addition Reaction." The Journal of Organic Chemistry. Link

-

Rueping, M., et al. (2010). "Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles." Organic Letters. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds - Catalyst enabling synthetic chemistry [catalyst-enabling-synthetic-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel 3-Indolinone Compounds

Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Elucidation

The 3-indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including potent kinase inhibitors.[1][2] The journey from a promising synthetic route to a fully characterized novel compound hinges on a robust and logical application of spectroscopic techniques. This guide is not a mere collection of protocols; it is a distillation of field experience designed for researchers and drug development professionals. Our focus will be on the causality behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for unambiguous structure determination. We will move beyond simply listing data to understanding the narrative told by the interplay of photons and magnetic fields with these fascinating molecules.

The Strategic Workflow: An Integrated Spectroscopic Blueprint

The characterization of a novel 3-indolinone is not a linear process but a synergistic one. Each technique provides a unique piece of the puzzle, and the true power lies in their integration. The initial step is always to confirm the molecular formula, which serves as the foundational constraint for all subsequent structural deductions.

Figure 1: Integrated workflow for the spectroscopic analysis of a novel 3-indolinone compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Mandate

Before any other analysis, establishing the correct molecular formula is paramount. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to the same nominal mass. HRMS provides the high mass accuracy required to overcome this ambiguity.

Expertise & Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to four or more decimal places.[3][4] This precision is critical because the exact mass of an atom is not an integer; for example, a proton's mass is not exactly 1. This subtle mass defect means that C₈H₁₆O (MW 128.1201) and C₁₀H₈ (MW 128.0626) are easily distinguishable by HRMS, despite both having a nominal mass of 128.[5] This single experiment provides the elemental composition, a non-negotiable prerequisite for proposing a valid structure.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent should ensure complete dissolution and compatibility with the ionization source.

-

Ionization: Utilize Electrospray Ionization (ESI) for most polar 3-indolinone derivatives. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, minimizing in-source fragmentation.[6]

-

Mass Analysis: Acquire the spectrum in high-resolution mode (resolving power >10,000 FWHM).

-

Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (typically <5 ppm). The correct formula must be chemically plausible and consistent with the synthetic precursors.

Pro-Tip: Always check for common adducts (e.g., [M+Na]⁺, [M+K]⁺) which can sometimes be more intense than the [M+H]⁺ ion, especially if glassware was not meticulously cleaned or if sodium/potassium salts were used in the workup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Atomic Framework

With the molecular formula established by HRMS, NMR spectroscopy is used to piece together the atomic connectivity and define the compound's three-dimensional structure.

Figure 2: The synergistic relationship of 2D NMR experiments in structure elucidation.

¹H and ¹³C NMR: Assigning the Core Resonances

One-dimensional NMR provides the initial overview of the electronic environment of the hydrogen and carbon atoms.

Expertise & Causality: The chemical shift (δ) is highly sensitive to the local electronic environment. In a typical 3-indolinone, the amide N-H proton is often observed as a broad singlet downfield (δ 8.0-11.0 ppm) due to deshielding by the adjacent carbonyl group.[7] Aromatic protons on the indolinone core typically resonate between δ 6.8 and 7.8 ppm.[8] In ¹³C NMR, the carbonyl carbon (C=O) is characteristically found far downfield (δ 165-180 ppm).[8][9] The chemical shifts provide the first clues to the substitution pattern.

2D NMR: From Fragments to Framework

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks. A cross-peak between two protons in a COSY spectrum indicates that they are spin-spin coupled, typically through three bonds (³JHH). This is the definitive way to trace out aliphatic chains or piece together adjacent protons on an aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the most efficient way to link every proton directly to the carbon it is attached to.[10] Each peak in the HSQC spectrum correlates a ¹H signal with a ¹³C signal, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[11][12] For instance, the amide N-H proton will show an HMBC correlation to the carbonyl carbon (a ²JCH coupling), definitively linking the N-H to the C=O group. This long-range information is what allows the assembly of the entire molecular skeleton.

Table 1: Typical NMR Chemical Shift Ranges for 3-Indolinone Derivatives

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide N-H | 8.0 - 11.0 | N/A | Often a broad singlet, position is solvent and concentration dependent.[7] |

| Aromatic C-H | 6.8 - 7.8 | 110 - 145 | Substitution pattern heavily influences shifts and coupling constants.[8][9] |

| Carbonyl C=O | N/A | 165 - 180 | The most downfield carbon signal, characteristic of the indolinone core.[8][13] |

| Spiro C-3 | Varies | 60 - 80 | Highly dependent on the nature of the spirocyclic substituent.[14] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable N-H protons.[15][16]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or reference the spectrum to the residual solvent peak.[16]

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise.

-

2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments.

-

Causality in Parameter Choice: For the HMBC experiment, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz. This value is a compromise that allows for the observation of most typical ²JCH and ³JCH correlations.[17] However, four-bond correlations (⁴JCH) are sometimes observed and must be interpreted with caution.[18]

-

FT-IR and UV-Vis Spectroscopy: Functional Group and Chromophore Validation

These techniques provide rapid and valuable confirmatory data that must align with the structure proposed by NMR and MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups have characteristic absorption frequencies. For 3-indolinones, the two most important signals are the N-H stretch and the C=O (amide) stretch. The C=O stretch typically appears as a strong, sharp band in the range of 1670-1710 cm⁻¹.[14] Its exact position can provide clues about ring strain and hydrogen bonding. The N-H stretch is usually found as a sharp to medium band around 3100-3300 cm⁻¹.[14]

Table 2: Characteristic FT-IR Absorption Bands for 3-Indolinones

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3100 - 3300 | Medium, Sharp | Broadening can indicate intermolecular H-bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Amide) | 1670 - 1710 | Strong, Sharp | The most prominent peak in the spectrum.[14][19] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of bands is typical. |

Experimental Protocol: FT-IR Analysis (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended π-system of the 3-indolinone core gives rise to characteristic absorptions in the UV region (200-400 nm).[20] The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to substitutions on the aromatic ring and at the 3-position, which can extend or alter the conjugation of the system. This technique is particularly useful for comparing a series of related analogs.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble and that does not absorb in the region of interest.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁴ to 10⁻⁶ M range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Baseline Correction: Run a baseline scan with a cuvette containing only the solvent.

-

Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

Case Study: Tying It All Together with Fragmentation Analysis

Mass spectrometry does more than just provide a molecular formula. By inducing fragmentation (e.g., via Collision-Induced Dissociation, CID, in a tandem MS experiment), we can break the molecule apart in a predictable way, providing further validation of the proposed structure.[21]

Expertise & Causality: The fragmentation pathways of a molecule are governed by chemical principles, such as the formation of stable carbocations or the loss of small, stable neutral molecules (e.g., CO, H₂O).[22] For an indolinone core, a common fragmentation is the cleavage of the amide bond, often leading to the loss of carbon monoxide (28 Da).[23]

Figure 3: A representative fragmentation pathway for a simple 3-indolinone derivative.

This fragmentation pattern provides powerful evidence. If the structure proposed by NMR is correct, its predicted fragmentation should match the experimental MS/MS spectrum. This cross-validation between NMR and MS is the cornerstone of a self-validating analytical system.

Conclusion: The Power of a Multi-Technique Narrative

The structural elucidation of a novel 3-indolinone is a process of scientific storytelling, where each spectroscopic technique contributes a chapter. HRMS provides the characters (the elemental formula), NMR writes the plot (the atomic connectivity), and FT-IR/UV-Vis add the descriptive details (functional groups and electronic properties). Finally, fragmentation analysis serves as the epilogue, confirming that the story is coherent and logical. By understanding the "why" behind each experiment and integrating the data synergistically, researchers can move from a vial of white powder to a fully validated molecular structure with the highest degree of scientific confidence.

References

-